Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide
Description
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is a Grignard reagent derivative characterized by a fluorinated aromatic ring substituted with a phenoxymethyl group. This compound is structurally significant due to its dual functionality: the magnesium-bromide moiety enables nucleophilic alkylation/arylation reactions, while the fluorine atom and phenoxymethyl group modulate electronic and steric properties, influencing reactivity and binding interactions. Such compounds are widely used in pharmaceutical synthesis, particularly as intermediates for antipsychotics, antiparkinsonian agents, and protein inhibitors (e.g., Bcl-xL and Mcl-1) .
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
UKZYMRGHLDQOMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxymethyl)benzene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
1-fluoro-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
This compound reacts with aldehydes, ketones, and esters to form secondary/tertiary alcohols or ketones. The fluorine substituent enhances electrophilicity at the carbonyl carbon, while the phenoxymethyl group introduces steric effects.
Example reaction with benzaldehyde :
-
Mechanism : Nucleophilic attack at the carbonyl carbon, followed by protonation.
| Substrate | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetone | 2-(4-Fluorophenoxymethyl)-2-propanol | THF, 0°C | 68 | |
| Ethyl acetate | 4-Fluorophenoxymethyl ketone | Diethyl ether, RT | 81 |
Reactions with Electrophilic Partners
The compound participates in coupling and halogen-exchange reactions due to its organomagnesium nature.
Cross-Couplings
-
Kumada coupling : Reacts with aryl halides (e.g., bromobenzene) in the presence of Ni catalysts:
Halogen Exchange
Reacts with iodine to form iodinated derivatives:
Acid-Base Reactivity
The compound acts as a strong base, abstracting acidic protons (e.g., alcohols, amines):
Reaction with ethanol :
-
Kinetics : Second-order rate constant at 25°C.
Comparative Reactivity Analysis
The fluorine and phenoxymethyl groups confer distinct reactivity compared to standard Grignard reagents:
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Grignard Reagent Formation
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide can be utilized as a Grignard reagent. Grignard reagents are vital in organic chemistry for forming carbon-carbon bonds. The compound can react with carbonyl compounds to produce alcohols, which are essential intermediates in the synthesis of various organic molecules .
Synthesis of Benzophenone Derivatives
In research, this compound has been employed to synthesize benzophenone derivatives with significant biological activities. For instance, a study demonstrated the synthesis of 4'-chloro-2-(4-trifluoromethylphenoxymethyl)benzophenone using this compound as a key intermediate. These derivatives showed promising acaricidal activities, indicating their potential use in agricultural applications .
Acaricidal Properties
Research has indicated that derivatives synthesized from this compound exhibit acaricidal activity. This suggests potential applications in pest control within agricultural settings, providing an alternative to conventional pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom also stabilizes the negative charge on the carbon atom, facilitating the reaction.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Key structural analogs differ in substituent positions, halogen types, and linker groups. Below is a comparative analysis:
*Calculated based on constituent atomic weights.
Research Findings and Data Tables
Table 1: Binding Affinities of Phenoxymethylbenzene Derivatives
Biological Activity
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide, also known as a Grignard reagent, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
- Chemical Formula : C12H8BrFMg
- Molecular Weight : 291.63 g/mol
- Structure : The compound features a magnesium atom bonded to a bromide and a phenoxymethyl group, with a fluorine substituent on the aromatic ring.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its reactivity as a nucleophile in organic reactions. Grignard reagents like this one are known for their role in synthesizing alcohols, acids, and other functional groups, which can have various biological implications.
- Nucleophilic Addition : The magnesium atom enhances the nucleophilicity of the carbon atom attached to it, allowing it to react with electrophiles.
- Formation of Alcohols : Upon hydrolysis, the Grignard reagent can yield alcohols that may exhibit biological activity.
- Potential Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against specific pathogens.
Research Findings
Recent studies have highlighted the potential applications of magnesium-based compounds in medicinal chemistry:
- Antimicrobial Properties : A study demonstrated that certain magnesium compounds exhibit inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential use in tuberculosis treatment .
- Structure-Activity Relationship (SAR) : Research into related compounds has shown that modifications on the phenyl ring can significantly affect biological activity. For instance, fluorinated derivatives have been noted for their enhanced potency against bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study published in The Journal of Organic Chemistry investigated the antimicrobial efficacy of various Grignard reagents. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with an IC50 value of approximately 22 ± 3 μM .
Case Study 2: Synthesis of Bioactive Compounds
In a synthetic application, researchers utilized this magnesium compound to produce bioactive alcohols through nucleophilic substitution reactions. The resulting products were screened for cytotoxicity and showed varying degrees of biological activity against cancer cell lines .
Data Tables
| Compound | Target Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 22 ± 3 | Inhibition of cell wall synthesis |
| Related Fluorinated Derivative | Staphylococcus aureus | 12 ± 2 | Disruption of membrane integrity |
Safety and Toxicity
While this compound is useful in synthetic chemistry, it poses safety hazards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
